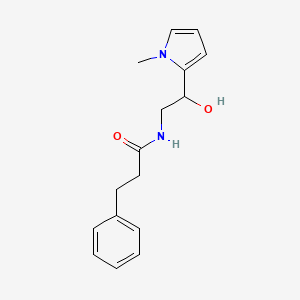

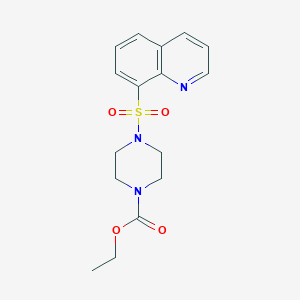

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylpropanamide, also known as HPPH, is a chemical compound that has been widely studied for its potential use in photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of photosensitizing agents and light to kill cancer cells. HPPH is a promising candidate for PDT due to its high absorption of light in the near-infrared (NIR) region, which allows for deeper tissue penetration and less damage to healthy tissue.

Scientific Research Applications

Chemoselective Synthesis

Research has shown that derivatives of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylpropanamide can undergo chemoselective reactions, leading to the creation of hexahydro-4-pyrimidinones or oxazolidines. These outcomes were supported by experimental results and 'ab initio' calculations, underscoring the compound's versatility in synthetic chemistry (Hajji et al., 2002).

Green Chemistry Applications

A novel synthesis approach using ionic liquids for producing derivatives of this compound highlights the movement towards greener and more sustainable chemical processes. This method has been praised for its simplicity, efficiency, and environmentally friendly characteristics (Li et al., 2013).

Corrosion Inhibition

The compound and its derivatives have been investigated as potential corrosion inhibitors, demonstrating significant effectiveness in protecting metals against corrosion in acidic environments. This application is particularly relevant in industrial settings where metal preservation is crucial (Leçe et al., 2008).

Antihypertensive Activity

In the realm of medicinal chemistry, a pyrrolo analogue of labetalol, which is structurally related to N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylpropanamide, has been synthesized and tested. This analogue demonstrated the ability to reduce blood pressure in hypertensive rats without affecting heart rate, showcasing potential for antihypertensive treatments (Asselin et al., 1986).

Cellular Permeability Studies

Research into pyrrole-imidazole polyamides, which share a core structural motif with N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylpropanamide, has shed light on the effects of size and linker types on cellular permeability. These findings have implications for the design of molecules with improved drug delivery properties (Liu & Kodadek, 2009).

properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-18-11-5-8-14(18)15(19)12-17-16(20)10-9-13-6-3-2-4-7-13/h2-8,11,15,19H,9-10,12H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTKJCXUFZXJBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide](/img/structure/B2774675.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2774685.png)

![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2774686.png)

![4-(N,N-diallylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2774696.png)